molecular formula C24H34O7 B12585704 Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether CAS No. 645395-07-9

Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether

Cat. No.: B12585704
CAS No.: 645395-07-9
M. Wt: 434.5 g/mol
InChI Key: NKTVZNSXNIHUBG-UHFFFAOYSA-N
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Description

Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups and benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether linkage.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.

    Biology: The compound can be utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as carriers for anticancer drugs.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether exerts its effects is primarily related to its ability to form stable complexes with other molecules. The hydroxymethyl groups can participate in hydrogen bonding, while the benzyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: A precursor in the synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether.

    Bis(2-hydroxyethyl) ether: A simpler ether compound with similar hydroxyl functionalities.

    Benzyloxyethanol: Contains the benzyloxy group but lacks the complex structure of this compound.

Uniqueness

This compound is unique due to its combination of multiple hydroxymethyl groups and benzyloxy substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.

Properties

CAS No.

645395-07-9

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[2,2-bis(hydroxymethyl)-3-phenylmethoxypropoxy]methyl]-2-(phenylmethoxymethyl)propane-1,3-diol

InChI

InChI=1S/C24H34O7/c25-13-23(14-26,17-29-11-21-7-3-1-4-8-21)19-31-20-24(15-27,16-28)18-30-12-22-9-5-2-6-10-22/h1-10,25-28H,11-20H2

InChI Key

NKTVZNSXNIHUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(CO)COCC(CO)(CO)COCC2=CC=CC=C2

Origin of Product

United States

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